molecular formula C12H11NOS2 B12449138 (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12449138
M. Wt: 249.4 g/mol
InChI Key: FVAZWQJWDBXJSC-UHFFFAOYSA-N
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Description

(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-mercapto-1,3-thiazol-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the benzylidene group can produce the corresponding benzyl derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The exact molecular pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(benzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Lacks the methyl groups on the benzylidene ring.

    (5E)-5-(4-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Has a single methyl group on the benzylidene ring.

    (5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Contains chlorine atoms instead of methyl groups.

Uniqueness

The presence of the 2,4-dimethylbenzylidene group in (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can influence its chemical reactivity and potential biological activity, making it distinct from other similar compounds. The specific substitution pattern on the benzylidene ring can affect its interactions with molecular targets and its overall properties.

Properties

Molecular Formula

C12H11NOS2

Molecular Weight

249.4 g/mol

IUPAC Name

5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NOS2/c1-7-3-4-9(8(2)5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)

InChI Key

FVAZWQJWDBXJSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)C

Origin of Product

United States

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